Physicochemical Profile: TPSA and Hydrogen Bonding Capacity Comparison
The target compound possesses a Topological Polar Surface Area (TPSA) of 63.93 Ų, a key descriptor for predicting membrane permeability and oral bioavailability . This is quantitatively distinct from common comparators. For instance, the unsubstituted core, 1H-pyrazol-4-amine, lacks the methoxy group and has a significantly lower TPSA (approx. 54.0 Ų, predicted) and different hydrogen-bonding capacity [1]. The TPSA of 3-methoxy-1H-pyrazol-4-amine also differs from N-methylated analogs, which, while sharing a similar core, exhibit altered polarity and LogP values .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 63.93 Ų |
| Comparator Or Baseline | 1H-pyrazol-4-amine (unsubstituted core) has a lower TPSA (approx. 54.0 Ų, predicted) and 3-methoxy-1-methyl-1H-pyrazol-4-amine (N-methylated analog) has a different predicted LogP of -0.371. |
| Quantified Difference | Approximately 10 Ų difference in TPSA, indicating higher polarity and different membrane permeability profile compared to the unsubstituted core. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
The TPSA value is a critical parameter for medicinal chemists screening for compounds with optimal oral bioavailability and blood-brain barrier penetration.
- [1] 1H-Pyrazol-4-amine. CAS Common Chemistry. View Source
